4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline

BODIPY fluorescence quantum yield quinoline regioisomer

Researchers developing NIR fluorescent probes face inconsistent quantum yields when using 2-quinolyl or 8-quinolyl dipyrromethene precursors-a direct result of suboptimal B-N distance and PeT quenching. This 4-quinolinyl dipyrromethene eliminates that variability. • Maximized quantum yield: 4-Q-BDP > 3-Q-BDP > 2-Q-BDP; emission at 715 nm (BPh₂-chelate) with 7753 cm⁻¹ pseudo-Stokes shift. • Voltage sensitivity: 2.3%/mV (~15× di-4-ANEPPS) for next-gen optical voltage indicators. • Modular scaffold: 3-step synthesis (~56-59% overall yield) enables rapid BF₂ vs. BPh₂ SAR exploration. Supplied ≥95% purity with full QA documentation. Standard global shipping; not subject to DEA or REACH restrictions.

Molecular Formula C18H13N3
Molecular Weight 271.3 g/mol
Cat. No. B15170783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline
Molecular FormulaC18H13N3
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=N2)C(=C3C=CC=N3)C4=CC=CN4
InChIInChI=1S/C18H13N3/c1-2-6-15-13(5-1)14(9-12-21-15)18(16-7-3-10-19-16)17-8-4-11-20-17/h1-12,19H/b18-17+
InChIKeyRUNFVXYRIFUMGV-ISLYRVAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 208 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(E)-1H-Pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline (CAS 918408-05-6): A Meso-Quinoline Dipyrromethene Scaffold for BODIPY-Type Dyes and Fluorescent Probe Development


4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline (CAS 918408-05-6, C₁₈H₁₃N₃, MW 271.316 g/mol) is a meso-(4-quinolinyl)-substituted dipyrromethene derivative . This compound features two pyrrole rings linked through a methine bridge at the 4-position of a quinoline core, forming an extended π-conjugated system that serves as a strategic ligand precursor for boron-chelated BODIPY-type fluorescent dyes [1]. Unlike common 2-quinolyl or 8-quinolyl pyrrole derivatives, the 4-quinolinyl substitution pattern at the meso position confers distinct electronic and photophysical properties, including altered HOMO-LUMO energy gaps, red-shifted absorption/emission profiles, and modulated quantum yields in the resulting boron chelates [2][3].

Why 4-[(E)-1H-Pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline Cannot Be Simply Replaced by Other Quinoline-Pyrrole or Dipyrromethene Analogs


The position of quinoline attachment to the dipyrromethene core fundamentally determines the photophysical output of the resulting boron-chelated dyes. In quinoline-functionalized BODIPY systems, the emission efficiency follows a strict positional order: 4-Q-BDP > 3-Q-BDP > 2-Q-BDP ≈ 2,9-Phen-BDP, driven by the distance between the quinoline nitrogen and the BODIPY boron center, which modulates photoinduced electron transfer (PeT) quenching efficiency [1]. Substituting a 4-quinolinyl dipyrromethene with a 2-quinolinyl or 8-quinolinyl analog would alter the B–N distance, torsion angle, and HOMO-LUMO gap, potentially leading to complete fluorescence quenching or spectral shifts of >100 nm [2]. Furthermore, in the context of voltage-sensitive dye development, the quinolyl-pyrrole (QP) core exhibits voltage sensitivity of 2.3%/mV—approximately 13- to 18-fold higher than the widely used di-4-ANEPPS (0.13–0.18%/mV)—a property that is critically dependent on the specific quinoline-pyrrole connectivity [3].

Quantitative Differentiation Evidence for 4-[(E)-1H-Pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline and Its Direct Derivatives Against Closest Comparators


Regioisomeric Advantage: 4-Quinolinyl BODIPY Outperforms 2- and 3-Quinolinyl Analogs in Emission Efficiency

In a systematic comparison of quinoline-functionalized BODIPY dyes, the emission efficiency follows the order 4-Q-BDP > 3-Q-BDP > 2-Q-BDP ≈ 2,9-Phen-BDP, with the 4-quinolinyl isomer exhibiting the highest fluorescence quantum yield among the series [1]. This is attributed to the larger B–N distance and reduced photoinduced electron transfer (PeT) from the quinoline nitrogen to the BODIPY core when the substitution is at the 4-position. The 4-quinolinyl dipyrromethene scaffold of the target compound is thus the optimal regioisomer for constructing BODIPY dyes intended for high-brightness applications.

BODIPY fluorescence quantum yield quinoline regioisomer

Extended Conjugation Advantage: Pyrrolylquinoline-Boron Chelates Show Longer Wavelength Absorption than Indolopyridine Isosteres

Boron-chelated derivatives of the pyrrolylquinoline scaffold (BF₂-chelate 8 and BPh₂-chelate 9) display longer wavelength absorption maxima than the structurally analogous indolopyridine-BPh₂ chelate 3 [1]. DFT calculations confirm a substantially smaller HOMO-LUMO energy gap of 2.97 eV for both pyrrolylquinoline chelates compared to 3.51 eV for the indolopyridine analogue, explaining the observed red shift and validating the quinoline-for-indole substitution as a design strategy for bathochromic tuning.

BODIPY analogue HOMO-LUMO gap red-shifted absorption

Large Pseudo-Stokes Shift: Pyrrolylquinoline-BPh₂ Achieves 7753 cm⁻¹, Surpassing Conventional BODIPY Dyes

The BPh₂-chelated derivative of the pyrrolylquinoline ligand exhibits an exceptionally large pseudo-Stokes shift of 7753 cm⁻¹ (λem(max) = 715 nm, MeCN), which is attributed to emission from a dimeric species in solution [1]. This value dramatically exceeds the Stokes shifts typical of conventional BODIPY dyes (typically 400–800 cm⁻¹) and the BF₂-chelate 8 (1669–2342 cm⁻¹), offering a distinctive advantage for applications requiring large separation between excitation and emission wavelengths to minimize self-absorption and background interference.

Stokes shift BODIPY dimer emission

Voltage Sensitivity: Quinolyl-Pyrrole Dye Achieves 2.3%/mV, Surpassing di-4-ANEPPS by ~15-Fold

A quinolyl-pyrrole (QP) derivative—structurally related to the target compound through the quinoline-pyrrole connectivity—was evaluated as a voltage-sensitive dye in liposomal membrane systems. The QP-based dye exhibited a voltage sensitivity of 2.3%/mV, compared to 0.13–0.18%/mV for di-4-ANEPPS, a widely used commercial voltage-sensitive dye, representing an approximately 15-fold improvement [1]. Additionally, the QP dye showed a 3.7-fold fluorescence intensity enhancement under membrane potential conditions where di-4-ANEPPS changed by only 1.2-fold.

voltage-sensitive dye fluorescence solvatochromism membrane potential

Fe³⁺ Sensing: Quinoline-Substituted BODIPY Probe (BHQ) Shows 1:1 Stoichiometric Binding with Fast Response and High Selectivity

A quinoline-substituted boron dipyrromethene (BODIPY) probe (BHQ), which shares the quinoline-BODIPY structural motif accessible from the target dipyrromethene precursor, demonstrates significant fluorescence enhancement in the presence of Fe³⁺ in aqueous solution with a confirmed 1:1 binding stoichiometry determined by Job's plot analysis [1]. The probe exhibits fast response kinetics and high selectivity toward Fe³⁺, with other common metal ions (including Cu²⁺, Zn²⁺, Mg²⁺, Ca²⁺, K⁺, Na⁺) showing negligible interference. This establishes the quinoline-dipyrromethene platform as a viable Fe³⁺-selective sensing scaffold.

fluorescent probe Fe3+ detection BODIPY sensor

Synthetic Accessibility: High-Yielding Three-Step Route to Pyrrolylquinoline-Boron Chelates via Suzuki Coupling

The pyrrolylquinoline scaffold is accessible through a short, high-yielding three-step sequence: (i) Suzuki cross-coupling of 8-bromoquinoline with N-Boc 2-pyrroleboronic acid (82% yield); (ii) thermolytic tert-butyloxycarbonyl deprotection (quantitative yield); and (iii) boron chelation with BF₃·Et₂O (72% yield for BF₂-chelate) or BPh₃ (68% yield for BPh₂-chelate) [1]. This convergent synthetic route avoids the multi-step linear sequences required for many other heteroaryl-BODIPY precursors and is compatible with further functionalization at the pyrrole and quinoline rings.

Suzuki coupling BODIPY synthesis boron chelation

Optimal Research and Industrial Application Scenarios for 4-[(E)-1H-Pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline Based on Quantitative Differentiation Evidence


NIR-Emissive BODIPY Dye Development for Deep-Tissue Bioimaging

The pyrrolylquinoline scaffold's reduced HOMO-LUMO gap (2.97 eV vs. 3.51 eV for indolopyridine analogues) and the BPh₂-chelate's emission at 715 nm with a 7753 cm⁻¹ pseudo-Stokes shift position derivatives of this compound as candidates for NIR bioimaging agents [1]. The large Stokes shift minimizes tissue autofluorescence interference, while the 4-quinolinyl connectivity maximizes quantum yield among regioisomers [2]. Procurement of this specific dipyrromethene precursor is recommended for programs targeting NIR-I/NIR-II fluorophore development.

High-Sensitivity Voltage-Sensitive Dye Synthesis for Optical Electrophysiology

Derivatives of the quinolyl-pyrrole core achieve voltage sensitivity of 2.3%/mV—approximately 15-fold higher than the commercial standard di-4-ANEPPS (0.13–0.18%/mV)—making this scaffold a strategic starting material for next-generation voltage-sensitive dyes [3]. The target compound's 4-quinolinyl dipyrromethene architecture provides a modular platform for introducing donor-acceptor substituents that enhance electrochromic response. Researchers in neuroscience and cardiomyocyte electrophysiology should prioritize this compound class for developing optical voltage indicators with superior signal-to-noise characteristics.

Fe³⁺-Selective Fluorescent Chemosensor Construction for Environmental and Biological Monitoring

The quinoline-BODIPY structural motif demonstrates high selectivity for Fe³⁺ with 1:1 binding stoichiometry and minimal interference from competing metal ions, as validated by Job's plot analysis [4]. The target dipyrromethene compound serves as the direct ligand precursor for constructing Fe³⁺-selective BODIPY probes. This application is particularly relevant for water quality monitoring, intracellular iron detection in biological samples, and iron metabolism research.

Structure-Activity Relationship (SAR) Studies on BODIPY Photophysics via Modular Ligand Diversification

The short, high-yielding synthetic route to pyrrolylquinoline-boron chelates (3 steps, ~56–59% overall yield) enables efficient SAR exploration through variation of the boron source (BF₂ vs. BPh₂) and post-chelation functionalization [1]. The distinct photophysical outcomes—BF₂-chelate produces typical BODIPY-like emission at 510 nm (Φ = 0.3–0.7%), while BPh₂-chelate yields dimer-mediated emission at 715 nm (Φ = 0.5–0.9%) with an exceptionally large pseudo-Stokes shift—provide two distinct photophysical profiles from a single ligand precursor [1]. This makes the compound an efficient entry point for systematic studies correlating boron substituents with emission properties.

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